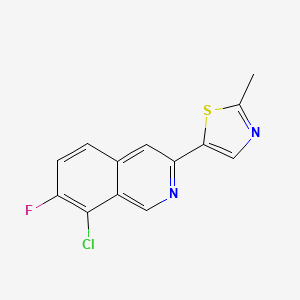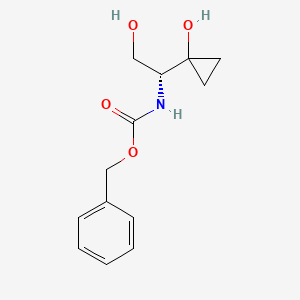
(R)-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxycyclopropyl moiety, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydroxycyclopropyl intermediate: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the benzyl group: The hydroxycyclopropyl intermediate is then reacted with benzyl bromide in the presence of a base like potassium carbonate to form the benzylated product.
Carbamate formation: The final step involves the reaction of the benzylated intermediate with an isocyanate or carbamoyl chloride to form the desired carbamate.
Industrial Production Methods
Industrial production of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: NaH, alkyl halides, or other nucleophiles.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate: shares structural similarities with other carbamate compounds, such as tert-butyl carbamate and ethyl carbamate.
Cyclopropyl derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol also share the cyclopropyl moiety.
Uniqueness
- The combination of the benzyl group, hydroxycyclopropyl moiety, and carbamate functional group in ®-benzyl (2-hydroxy-1-(1-hydroxycyclopropyl)ethyl)carbamate provides unique chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
benzyl N-[(1R)-2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-8-11(13(17)6-7-13)14-12(16)18-9-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVQUQXMBCDFE-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CO)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@@H](CO)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
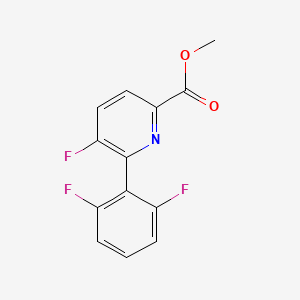

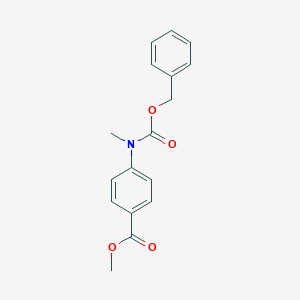
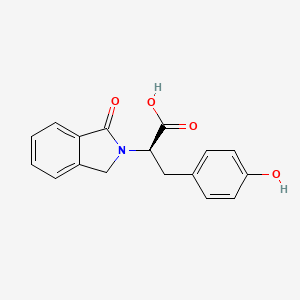
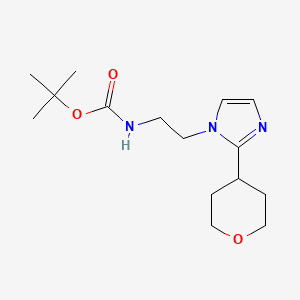
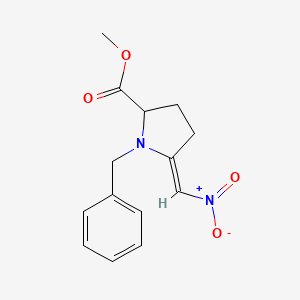
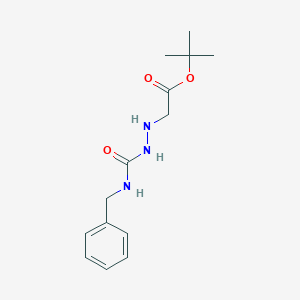
![(E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B8195114.png)
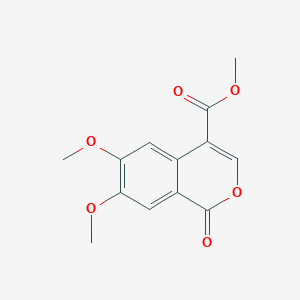
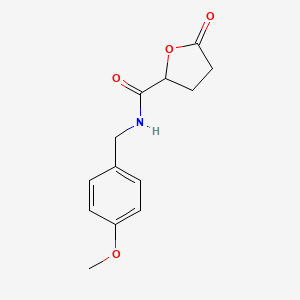
![Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8195123.png)
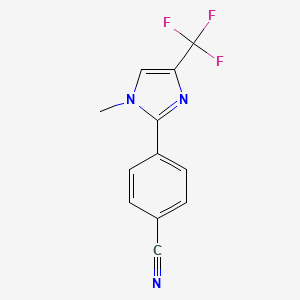
![benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8195164.png)
